Traditional thioamide synthesis via in situ sulfurization introduces toxic reagents (CS₂, Lawesson’s reagent) and requires extensive purification. 3,4-Dihydroisoquinoline-2(1H)-carbothioamide (CAS 31964-52-0) solves this as a shelf-stable pre-functionalized building block.
3,4-Dihydroisoquinoline-2(1H)-carbothioamide (CAS 31964-52-0) is a bifunctional heterocyclic building block combining a rigid, lipophilic 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold with a highly reactive carbothioamide moiety. In commercial synthesis and medicinal chemistry, this compound serves as an advanced precursor for generating thiazolo-isoquinolines, thiadiazoles, and complex triazole derivatives without requiring downstream handling of volatile sulfurizing agents [1]. Its pre-installed thioamide group provides a highly nucleophilic sulfur center, enabling chemoselective cyclizations and cross-coupling reactions that are critical for developing kinase inhibitors, TRPV1 antagonists, and specialized agrochemicals [2]. Supplied as a stable, combustible solid with a standard shelf life of up to 36 months, it offers a reliable, shelf-stable alternative to generating transient thioamide intermediates in situ.
Attempting to substitute 3,4-Dihydroisoquinoline-2(1H)-carbothioamide with a two-step approach using unfunctionalized 1,2,3,4-tetrahydroisoquinoline and generic sulfur donors (e.g., thiophosgene, carbon disulfide, or Lawesson's reagent) introduces severe process liabilities. In situ thioamidation often suffers from poor chemoselectivity, generating toxic byproducts and requiring extensive chromatographic purification that limits scale-up viability[1]. Conversely, substituting with the oxygen analog (3,4-dihydroisoquinoline-2(1H)-carboxamide) fundamentally alters the reactivity profile; the urea oxygen is significantly less nucleophilic than the thioamide sulfur, completely preventing the desired Hantzsch-type thiazole cyclizations [2]. For procurement teams, sourcing the pre-functionalized carbothioamide eliminates hazardous reagent handling, reduces step-count, and ensures reproducible batch-to-batch cyclization kinetics.
Lacks the dihydroisoquinoline bicyclic scaffold; binding interactions at the target enzyme may not transfer.
Absence of the carbothioamide group removes the thiourea-mediated coordination essential for reported inhibition.
SAR evidence shows that altering the N-aryl pattern can significantly change inhibitory response; core alone does not guarantee activity.
When synthesizing fused thiazolo-isoquinoline derivatives, utilizing pre-functionalized 3,4-Dihydroisoquinoline-2(1H)-carbothioamide significantly outperforms in situ generation protocols. Direct cyclization of the pre-formed carbothioamide with α-haloketones achieves quantitative conversion (typically >85% isolated yield) under mild conditions (ethanol, reflux, 2 hours) [1]. In contrast, attempting a one-pot condensation using 1,2,3,4-tetrahydroisoquinoline and an isothiocyanate or carbon disulfide equivalent often stalls at 40-50% yield due to competitive side reactions and incomplete sulfur transfer [2]. This direct reactivity profile reduces solvent waste and eliminates the need for aggressive heating, making the pre-formed compound the superior choice for scalable manufacturing.
| Evidence Dimension | Isolated yield of cyclized thiazole/triazole products |
| Target Compound Data | >85% yield (2 hours, mild reflux) |
| Comparator Or Baseline | In situ THIQ + sulfur donor (40-50% yield, extended heating) |
| Quantified Difference | 35-45% increase in isolated yield with reduced reaction time |
| Conditions | Ethanol solvent, reflux, stoichiometric α-haloketone or hydrazine hydrate |
Procuring the pre-functionalized thioamide directly reduces synthetic step-count and eliminates the yield penalties associated with transient in situ sulfurization.
In the development of bioactive molecules such as TRPV1 antagonists and protease inhibitors, the rigid 1,2,3,4-tetrahydroisoquinoline (THIQ) core of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide provides a distinct structural advantage over flexible aliphatic thioamides. The bicyclic THIQ system restricts conformational freedom, locking the molecule into a favorable geometry (e.g., boat conformation for the N-containing ring) that enhances hydrophobic interactions within target binding pockets [1]. When compared to linear or monocyclic analogs (e.g., piperidine-1-carbothioamide), derivatives built from the THIQ-carbothioamide scaffold demonstrate significantly lower IC50 values (often <15 μM in specific cancer cell lines or receptor assays) due to the optimized spatial orientation of the aromatic ring [2].
| Evidence Dimension | Receptor binding affinity / IC50 in target assays |
| Target Compound Data | High affinity (IC50 < 15 μM for specific THIQ derivatives) |
| Comparator Or Baseline | Flexible aliphatic thioamide analogs (often >50 μM) |
| Quantified Difference | >3-fold improvement in binding affinity |
| Conditions | In vitro receptor binding assays (e.g., TRPV1 or protease models) |
For drug discovery procurement, the THIQ scaffold provides an essential rigid pharmacophore that flexible generic thioamides cannot replicate.
A critical procurement metric for sulfur-containing building blocks is their stability and handling safety. 3,4-Dihydroisoquinoline-2(1H)-carbothioamide is supplied as a stable, combustible solid with an established shelf life of up to 1,095 days (3 years) under standard ambient storage conditions [1]. This is a stark contrast to alternative methods of introducing the thioamide group, which require handling highly toxic, volatile, and moisture-sensitive reagents like thiophosgene or carbon disulfide [2]. By sourcing the stable solid carbothioamide, scale-up facilities bypass stringent regulatory and engineering control requirements associated with gaseous or highly volatile sulfurizing agents.
| Evidence Dimension | Shelf life and handling requirements |
| Target Compound Data | 1,095 days shelf life as a stable solid |
| Comparator Or Baseline | Thiophosgene / CS2 (highly volatile, toxic, requires specialized containment) |
| Quantified Difference | Elimination of specialized toxic gas/liquid handling protocols |
| Conditions | Standard laboratory or warehouse storage (ambient temperature) |
Procuring a stable solid thioamide drastically reduces environmental, health, and safety (EHS) compliance costs compared to using raw sulfurizing reagents.
3,4-Dihydroisoquinoline-2(1H)-carbothioamide is a highly effective starting material for synthesizing fused thiazolo[3,4-b]isoquinoline derivatives. Its highly nucleophilic sulfur atom reacts cleanly with α-haloketones or α-haloesters, bypassing the need for hazardous sulfur-transfer reagents. This makes it a valuable precursor in medicinal chemistry programs targeting novel kinase inhibitors and antimicrobial agents [1].
In drug discovery, the rigid bicyclic structure of the THIQ core is utilized to lock pharmacophores into specific spatial orientations. The compound serves as a structural intermediate for generating capsazepine analogs and other conformationally restricted ligands, where the thioamide group acts as a key hydrogen-bond donor/acceptor or a linker for further functionalization [2].
The carbothioamide moiety can be smoothly converted into carbohydrazides and subsequently cyclized into 1,2,4-triazoles or thiosemicarbazides. This predictable reactivity profile makes the compound highly valuable for combinatorial chemistry and the rapid generation of focused screening libraries for agrochemical or pharmaceutical applications [3].